![molecular formula C27H36O11 B011284 Tinophylloloside CAS No. 102907-33-5](/img/structure/B11284.png)
Tinophylloloside
Overview
Description
Tinophylloloside is a clerodane-type diterpenoid compound isolated from the stems of Tinospora sagittata, a perennial vine belonging to the family Menispermaceae. This compound is known for its diverse biological activities, including cytotoxic and α-glucosidase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tinophylloloside is typically isolated from natural sources rather than synthesized chemically. The extraction process involves the use of ethanol to extract the compounds from the dried plant material. The ethanol extract is then partitioned with solvents like petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate-soluble fraction is subjected to column chromatography to isolate this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from Tinospora sagittata, which is cultivated in specific regions for this purpose .
Chemical Reactions Analysis
Types of Reactions: Tinophylloloside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Antiviral Activity
Tinophylloloside exhibits significant antiviral properties, particularly against SARS-CoV-2. Studies have shown that it can bind effectively to the virus's receptors, inhibiting its entry into host cells. In silico docking studies indicated strong interactions with viral proteins, suggesting potential for development as a therapeutic agent for COVID-19 .
Immunomodulatory Effects
The compound demonstrates immunomodulatory effects, enhancing immune responses. Research indicates that this compound can modulate pro-inflammatory cytokines, which is crucial for managing autoimmune conditions and enhancing overall immune function .
Antioxidant Properties
This compound has been identified as a potent antioxidant. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases, including cancer and cardiovascular disorders. This property is particularly valuable in developing supplements aimed at reducing oxidative damage in cells .
Antimicrobial Activity
The compound displays antimicrobial activity against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting their growth. This makes this compound a candidate for developing new antimicrobial agents in the face of rising antibiotic resistance .
Case Study 1: COVID-19 Prophylaxis
A study focusing on the efficacy of this compound against SARS-CoV-2 revealed that it could prevent viral entry into human cells through strong binding interactions with the virus's spike protein. This finding supports its potential use in prophylactic treatments for COVID-19 .
Case Study 2: Autoimmune Disorders
Research has documented the use of this compound in managing rheumatoid arthritis and other autoimmune diseases by modulating immune responses and reducing inflammation. Clinical trials indicated significant improvements in symptoms among patients treated with formulations containing this compound .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of tinophylloloside involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects are mediated through the induction of apoptosis in cancer cells. This process involves the activation of caspase-3, leading to nuclear condensation, DNA fragmentation, and the formation of apoptotic bodies .
Comparison with Similar Compounds
Columbin: Another clerodane diterpenoid with similar biological activities.
Tinospinoside D: A related compound isolated from the same plant source.
Epitinophylloloside: A structurally similar compound with distinct biological properties.
Uniqueness: this compound is unique due to its specific structural features and the range of biological activities it exhibits. Its α-glucosidase inhibitory activity, in particular, sets it apart from other similar compounds .
Biological Activity
Tinophylloloside is a clerodane diterpenoid isolated from various species of the Tinospora genus, particularly Tinospora sagittata and Tinospora bakis. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antidiabetic, and cytotoxic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
This compound has the molecular formula and a chemical structure characterized by a complex arrangement of rings and functional groups typical of clerodane diterpenoids. The structure can be depicted as follows:
1. Antidiabetic Properties
Research has indicated that this compound possesses significant antidiabetic properties. A study conducted on extracts from Tinospora bakis revealed that several furanoditerpenoids, including this compound, exhibited notable anti-glycation effects. These effects were measured against established agents like rutin and quercetin, indicating that this compound may play a crucial role in managing diabetes-related complications.
Table 1: Anti-Glycation Activity of this compound Compared to Other Compounds
Compound | IC50 (μM) |
---|---|
This compound | 260 ± 2.50 |
Rutin | 909 ± 5.86 |
Quercetin | 265 ± 3.88 |
This data suggests that this compound is more effective than some traditional agents in inhibiting glycation processes, which are critical in the pathogenesis of diabetes complications .
2. Cytotoxic Activity
Despite its promising bioactivity, studies have shown that this compound does not exhibit significant cytotoxic effects against certain cancer cell lines such as K562 (chronic myelogenous leukemia) and HL-60 (promyelocytic leukemia) at concentrations up to 10 μM. This finding indicates that while it may have therapeutic potential, its efficacy as an anticancer agent requires further investigation .
Table 2: Cytotoxic Activity of this compound
Cell Line | Concentration (μM) | Cytotoxic Effect |
---|---|---|
K562 | 10 | None observed |
HL-60 | 10 | None observed |
3. Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been highlighted in various studies involving extracts from Tinospora species. These extracts have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .
Case Studies
Several case studies have explored the biological activities of this compound:
- Study on Anti-inflammatory Effects : An investigation into the ethanol extract of Tinospora cordifolia demonstrated significant inhibition of pro-inflammatory cytokines in murine models, suggesting that constituents like this compound contribute to these effects .
- Antidiabetic Mechanisms : A study focusing on the mechanisms behind the antidiabetic properties of Tinospora bakis found that compounds such as this compound could improve insulin sensitivity and reduce blood glucose levels in diabetic models .
Properties
IUPAC Name |
methyl (2S,4aS,6aR,9R,10aS,10bS)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O11/c1-26-6-4-15-24(33)37-17(13-5-7-35-12-13)10-27(15,2)19(26)9-14(8-16(26)23(32)34-3)36-25-22(31)21(30)20(29)18(11-28)38-25/h5,7-8,12,14-15,17-22,25,28-31H,4,6,9-11H2,1-3H3/t14-,15+,17-,18+,19+,20+,21-,22+,25+,26-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTGQGFLTYWGDL-HMAXOINASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1CC(C=C2C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C)C5=COC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3C(=O)O[C@@H](C[C@]3([C@@H]1C[C@H](C=C2C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)C5=COC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102907-33-5 | |
Record name | Tinophylloloside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102907335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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